N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and a dioxolo ring, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the dioxolo ring, and the attachment of the acetamide group. Common reagents used in these reactions include aromatic amines, aldehydes, and acetic anhydride. Reaction conditions often involve heating under reflux and the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may have different biological activities.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve heating, the use of solvents, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its potential biological activities, such as antimicrobial, antiviral, or anticancer properties, make it a valuable compound for biological studies and drug development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry: Its chemical stability and reactivity can be exploited in various industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolo ring may enhance the compound’s binding affinity and stability, while the acetamide group can facilitate its interaction with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, are known for their antimalarial and antimicrobial activities.
Dioxolo compounds: Molecules containing a dioxolo ring, like dioxolane, are used in various chemical and pharmaceutical applications.
Acetamide derivatives: Compounds with an acetamide group, such as paracetamol, are widely used for their analgesic and antipyretic properties.
Uniqueness
N-(3,5-dimethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is unique due to its combination of a quinoline core, a dioxolo ring, and an acetamide group. This unique structure allows it to exhibit a diverse range of chemical and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-17-8-18(2)10-22(9-17)30-27(32)15-31-24-13-26-25(35-16-36-26)12-19(24)11-20(28(31)33)14-29-21-4-6-23(34-3)7-5-21/h4-13,29H,14-16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPGFWPUQHHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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